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molecular formula C12H12O3S B8757725 Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate

Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate

Cat. No. B8757725
M. Wt: 236.29 g/mol
InChI Key: KHPPSSKPSKVPHV-UHFFFAOYSA-N
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Patent
US07829585B2

Procedure details

To a tetrahydrofuran (100 mL) solution of (6-methoxy-benzo[b]-thiophene-2-carboxylic acid ethyl ester (5.0 g, 21.1 mmol) described in Production Example 77-1-1 was added lithium aluminum hydride (2.0 g, 52.8 mmol). The suspension was stirred at room temperature for 30 minutes. The reaction mixture was distributed between water and ethyl acetate. The organic layer was separated followed by drying over anhydrous magnesium sulfate and filtering. The residue was concentrated under a reduced pressure to obtain the title compound (4.1 g, quantitative).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O1CCCC1.C([O:8][C:9]([C:11]1[S:15][C:14]2[CH:16]=[C:17]([O:20][CH3:21])[CH:18]=[CH:19][C:13]=2[CH:12]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C(OCC)(=O)C>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:13]2[CH:12]=[C:11]([CH2:9][OH:8])[S:15][C:14]=2[CH:16]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)OC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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